An In-depth Technical Guide to 1-Chloro-4-ethynyl-2-fluorobenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Chloro-4-ethynyl-2-fluorobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-ethynyl-2-fluorobenzene is a halogenated aromatic alkyne that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive terminal alkyne, a chloro group, and a fluoro group on the benzene ring, offers multiple points for molecular elaboration. This trifunctional handle makes it a particularly valuable intermediate in the construction of complex organic molecules, with significant applications in medicinal chemistry and materials science. The strategic placement of the halogen atoms can influence the electronic properties and metabolic stability of derivative compounds, making this an attractive scaffold for drug discovery, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 1-chloro-4-ethynyl-2-fluorobenzene, offering insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Chloro-4-ethynyl-2-fluorobenzene is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 756895-72-4 | [1] |
| Molecular Formula | C₈H₄ClF | [1] |
| Molecular Weight | 154.57 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Purity | Typically >95% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis of 1-Chloro-4-ethynyl-2-fluorobenzene
The primary and most efficient method for the synthesis of 1-Chloro-4-ethynyl-2-fluorobenzene is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Conceptual Workflow of Synthesis
The synthesis logically proceeds through a two-step sequence starting from a readily available di-halogenated benzene derivative. The key is the differential reactivity of the halogen substituents, allowing for selective coupling at one position while leaving the other for potential subsequent modifications.
Caption: Synthetic pathway for 1-Chloro-4-ethynyl-2-fluorobenzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies for similar substrates.
Step 1: Sonogashira Coupling of 1-Chloro-2-fluoro-4-iodobenzene with (Trimethylsilyl)acetylene
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Rationale: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the specific introduction of the protected ethynyl group at the 4-position. (Trimethylsilyl)acetylene is used as the alkyne source to prevent self-coupling (Glaser coupling) of the terminal alkyne under the reaction conditions.
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Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-2-fluoro-4-iodobenzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
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Add anhydrous triethylamine (Et₃N, 3.0 equiv.) as the solvent and base.
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Degas the mixture by bubbling with argon for 15-20 minutes.
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Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise via syringe.
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
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Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, 1-chloro-2-fluoro-4-((trimethylsilyl)ethynyl)benzene. This intermediate can be purified by column chromatography on silica gel if necessary.
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Step 2: Deprotection of the Trimethylsilyl Group
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Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under mild basic conditions to reveal the terminal alkyne.
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Procedure:
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Dissolve the crude 1-chloro-2-fluoro-4-((trimethylsilyl)ethynyl)benzene from the previous step in methanol.
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Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
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Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Add water to the residue and extract the product with diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to afford the final product, 1-chloro-4-ethynyl-2-fluorobenzene.
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The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
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Spectroscopic and Physical Properties
While specific, experimentally verified spectra for 1-chloro-4-ethynyl-2-fluorobenzene are not widely published, the expected spectroscopic characteristics can be inferred from closely related structures. For comparison, the data for the non-fluorinated analog, 1-chloro-4-ethynylbenzene, is provided below.
Reference Data for 1-Chloro-4-ethynylbenzene (CAS: 873-73-4)
| Property | Value | Source |
| Melting Point | 45-47 °C | [2] |
| Boiling Point | 79-82 °C at 23 mmHg | [3] |
| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 4H, Ar-H), δ ~3.1 (s, 1H, C≡C-H) | [4] |
| ¹³C NMR (CDCl₃) | δ ~134, ~133, ~129, ~122 (Ar-C), ~83 (Ar-C≡C), ~78 (C≡C-H) | [4] |
It is anticipated that for 1-chloro-4-ethynyl-2-fluorobenzene, the fluorine atom will introduce characteristic C-F couplings in the ¹³C NMR spectrum and will influence the chemical shifts of the adjacent protons and carbons in both ¹H and ¹³C NMR spectra.
Reactivity and Applications
The chemical reactivity of 1-chloro-4-ethynyl-2-fluorobenzene is defined by its three functional groups: the terminal alkyne, the chloro substituent, and the fluoro substituent.
Reactivity Profile
Caption: Reactivity centers of 1-Chloro-4-ethynyl-2-fluorobenzene.
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Terminal Alkyne: This is the most reactive site for many transformations. It readily undergoes further Sonogashira couplings with various aryl or vinyl halides to generate unsymmetrical diarylacetylenes. Additionally, it is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form 1,2,3-triazoles.
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Chloro Group: While less reactive than a bromo or iodo substituent in cross-coupling reactions, the chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. It can also be a handle for other cross-coupling reactions under more forcing conditions.
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Fluoro Group: The fluorine atom is generally the least reactive towards substitution. Its primary role is often to modulate the electronic properties of the aromatic ring and to enhance the metabolic stability and binding affinity of derivative molecules in a pharmaceutical context.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate key drug properties such as lipophilicity, metabolic stability, and binding affinity. The 1-chloro-2-fluorophenyl moiety, in particular, is found in several biologically active molecules.
Kinase Inhibitors: A significant application of scaffolds like 1-chloro-4-ethynyl-2-fluorobenzene is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that are often dysregulated in diseases such as cancer. The ethynyl group serves as a versatile anchor point to connect the substituted phenyl ring to other heterocyclic systems that are designed to interact with the kinase active site. The chloro- and fluoro- substituents can occupy hydrophobic pockets within the enzyme, contributing to the overall potency and selectivity of the inhibitor. For instance, the 1-chloro-2-fluorobenzene group has been identified as a key substituent in the development of potent triple angiokinase inhibitors.[5]
Safety and Handling
1-Chloro-4-ethynyl-2-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the related compound, 1-chloro-4-ethynylbenzene, the GHS hazard statements include flammability and irritation to the skin, eyes, and respiratory system.[2] Similar precautions should be taken for the fluorinated analog. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
1-Chloro-4-ethynyl-2-fluorobenzene is a valuable and versatile building block for organic synthesis. Its synthesis via a chemoselective Sonogashira coupling is a reliable and efficient process. The presence of three distinct functional groups provides a rich platform for the creation of complex molecular architectures. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the development of targeted therapeutics such as kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in research and drug discovery endeavors.
References
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Lead Sciences. 1-Chloro-4-ethynyl-2-fluoro-benzene. [Link]
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Royal Society of Chemistry. Supporting Information for: A novel and efficient one-pot synthesis of 1,2-disubstituted alkynes via a Sonogashira coupling/isomerization sequence. [Link]
-
PrepChem.com. Synthesis of 1-Chloro-4-ethynylbenzene. [Link]
-
PubChem. Benzene, 1-chloro-4-ethynyl-. [Link]
- Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(6), 1035-1048.
-
ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
-
SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
- Google Patents.
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
ChemBK. 1-chloro-4-ethynylbenzene. [Link]
-
ResearchGate. A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. [Link]
- Google Patents. CN1075949A: The 2,4 dichloro fluorobenzene synthesis technique.
-
PubChem. 1-Chloro-2-fluorobenzene. [Link]
-
SpectraBase. 1-chloro-4-(2-chloroethynyl)benzene. [Link]
- Google Patents. JPH075487B2: Method for producing 1-bromo-2-chloro-4-fluorobenzene.
